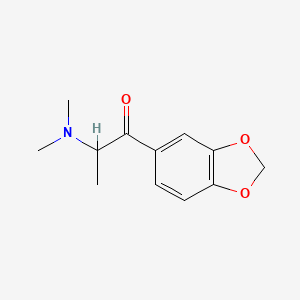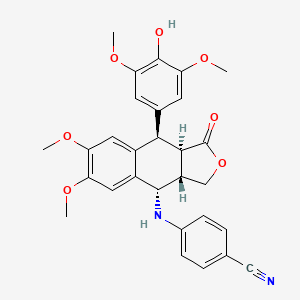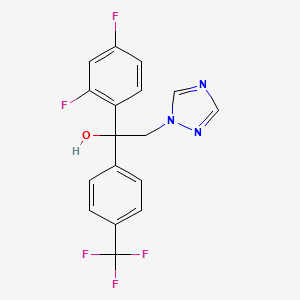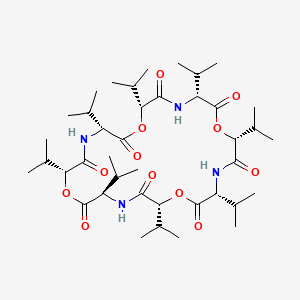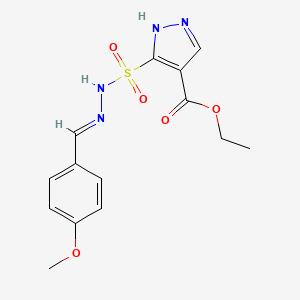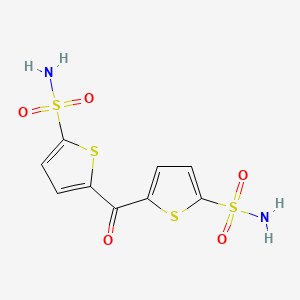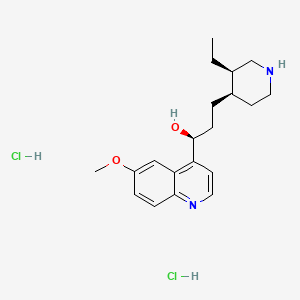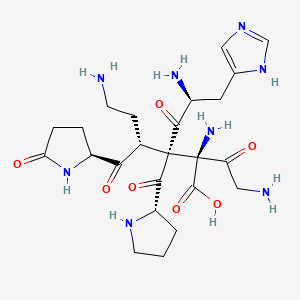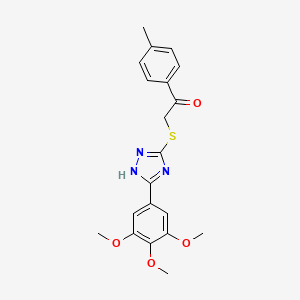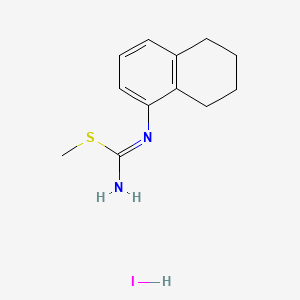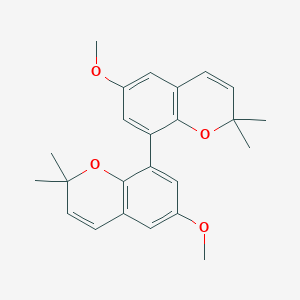
Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a diethylamino group and a tetrahydronaphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 2-(diethylamino)ethylamine with 5,6,7,8-tetrahydro-1-naphthyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyl oxides, while reduction could produce naphthyl amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The tetrahydronaphthyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-diethylaminoethyl)-: Similar structure but lacks the tetrahydronaphthyl group.
Naphthylacetamide: Contains the naphthyl group but lacks the diethylamino group.
Diethylaminoethyl chloride: Contains the diethylamino group but lacks the acetamide and naphthyl groups.
Uniqueness
Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- is unique due to the presence of both the diethylamino and tetrahydronaphthyl groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced activity and selectivity in various applications.
Propriétés
Numéro CAS |
93141-86-7 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C16H24N2O/c1-3-18(4-2)12-16(19)17-15-11-7-9-13-8-5-6-10-14(13)15/h7,9,11H,3-6,8,10,12H2,1-2H3,(H,17,19) |
Clé InChI |
KXFYEMSHZYACRU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC=CC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


